molecular formula C8H9F2NO B13335126 (1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

Cat. No.: B13335126
M. Wt: 173.16 g/mol
InChI Key: RRHQXTUNHJLDMM-ZETCQYMHSA-N
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Description

(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogen-transfer reaction using Ru(II)-complexes and KOH in degassed 2-propanol . The reaction is carried out under reflux conditions until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzophenone.

    Reduction: Formation of 2,6-difluoroaniline or 2,6-difluorophenylethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1R)-2-amino-1-(2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

RRHQXTUNHJLDMM-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CN)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)O)F

Origin of Product

United States

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